molecular formula C17H18FNO2 B5757824 N-(2-fluorophenyl)-4-isobutoxybenzamide

N-(2-fluorophenyl)-4-isobutoxybenzamide

Cat. No. B5757824
M. Wt: 287.33 g/mol
InChI Key: RVGXRNIPYBMNQB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-isobutoxybenzamide, also known as FIBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in various physiological processes such as pain perception, inflammation, and thermoregulation.

Mechanism of Action

N-(2-fluorophenyl)-4-isobutoxybenzamide exerts its effects by selectively binding to the TRPV1 channel, which is a non-selective cation channel expressed in sensory neurons. TRPV1 is activated by various stimuli such as heat, capsaicin, and acidic pH, leading to the influx of calcium ions and the generation of action potentials. N-(2-fluorophenyl)-4-isobutoxybenzamide blocks the channel by binding to a specific site on the channel, thereby preventing the influx of calcium ions and the transmission of pain signals.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-isobutoxybenzamide has been shown to effectively block the TRPV1 channel, leading to a reduction in pain perception and inflammation. It has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, N-(2-fluorophenyl)-4-isobutoxybenzamide may also have off-target effects on other ion channels, leading to unwanted side effects.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-4-isobutoxybenzamide is a potent and selective antagonist of the TRPV1 channel, making it a valuable tool for studying the role of TRPV1 in various physiological processes. However, N-(2-fluorophenyl)-4-isobutoxybenzamide may also have off-target effects on other ion channels, leading to potential confounding effects. Moreover, N-(2-fluorophenyl)-4-isobutoxybenzamide may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-4-isobutoxybenzamide. One potential direction is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain and inflammation. Another direction is the investigation of the role of TRPV1 in other physiological processes such as thermoregulation and cardiovascular function. Moreover, the potential anti-cancer properties of N-(2-fluorophenyl)-4-isobutoxybenzamide warrant further investigation for the development of novel anti-cancer therapies.

Synthesis Methods

N-(2-fluorophenyl)-4-isobutoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with isobutyl chloroformate, followed by coupling with 4-hydroxybenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained through the esterification of the carboxylic acid group with isobutanol.

Scientific Research Applications

N-(2-fluorophenyl)-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and cancer. It has been shown to effectively block the TRPV1 channel, which is involved in the transmission of pain signals. N-(2-fluorophenyl)-4-isobutoxybenzamide has also been found to exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. Moreover, N-(2-fluorophenyl)-4-isobutoxybenzamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(2)11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-3-5-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGXRNIPYBMNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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